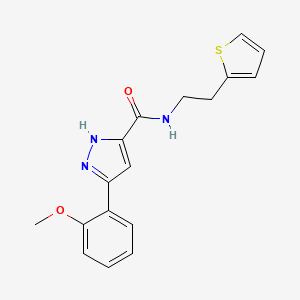
5-(2-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a thiophen-2-yl group, and a pyrazole-3-carboxamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of related pyrazole derivatives. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and characterized them using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
The same study by Hassan et al. (2014) also included in vitro cytotoxic activity screening against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential biomedical applications of these compounds. This highlights the interest in pyrazole derivatives for potential therapeutic uses, especially in oncology (Hassan, Hafez, & Osman, 2014).
Structural Analysis
A study by Köysal et al. (2005) on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, closely related to the compound , detailed the geometric parameters and intermolecular interactions in their structure. This structural analysis contributes to understanding the chemical behavior and potential applications of such compounds (Köysal, Işık, Sahin, & Palaska, 2005).
Auxin Activities and Agricultural Applications
Yue et al. (2010) synthesized related pyrazole carboxylic acid compounds and tested them for auxin activities. Although the auxin activities were not high, this research indicates the potential application of pyrazole derivatives in agriculture and plant science (Yue, Mu, Yang, Ting, & Lv, 2010).
Advanced Material Applications
Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted extensive studies, including single crystal X-ray diffraction, spectral analysis, and thermo-optical studies. This indicates potential applications in material science, particularly in the development of new materials with specific optical properties (Kumara, Kumar, Kumar, & Lokanath, 2018).
Mechanism of Action
Future Directions
The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-22-16-7-3-2-6-13(16)14-11-15(20-19-14)17(21)18-9-8-12-5-4-10-23-12/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSIQPRCFFTNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)
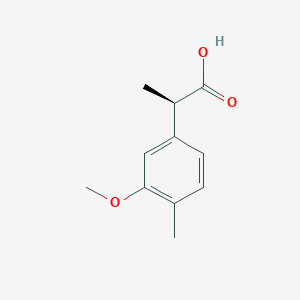
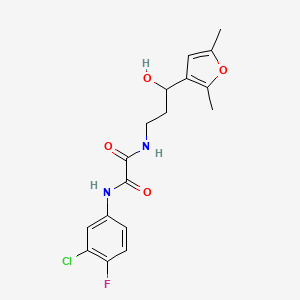

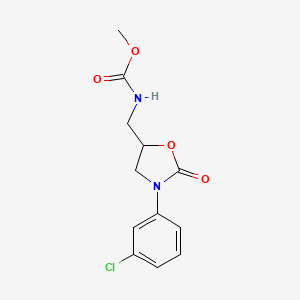
![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)

![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)

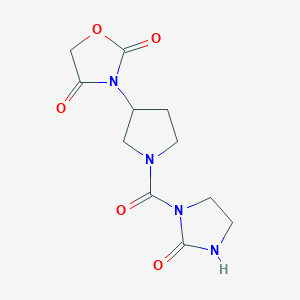
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)
![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)